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molecular formula C11H15NO2 B8671364 1-Methyl-4-(2-methyl-2-nitropropyl)benzene CAS No. 79257-73-1

1-Methyl-4-(2-methyl-2-nitropropyl)benzene

Cat. No. B8671364
M. Wt: 193.24 g/mol
InChI Key: VZIIZGVHKGXSNL-UHFFFAOYSA-N
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Patent
US06022894

Procedure details

The 1-(4-methylphenyl)-2-methyl-2-nitropropane (1.3 g) was hydrogenated for 5 hours at 65 p.s.i. hydrogen in ethanol (30 mL) using 1.4 g of Raney nickel as catalyst. Removal of the catalyst by filtration and evaporation of the solvent yielded 1.15 g of 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine as a clear oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([CH3:14])([N+:11]([O-])=O)[CH3:10])=[CH:4][CH:3]=1.[H][H].[CH2:17]([OH:19])C>[Ni]>[CH3:10][C:9]([NH2:11])([CH3:14])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([O:19][CH3:17])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CC(C)([N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=CC=C(C=C1)OC)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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